ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-
Description
The compound ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)- (hereafter referred to as Compound A) is a chiral butanamide derivative with a complex stereochemical and functional group profile. Key features include:
- Core structure: A butanamide backbone substituted at the 3-position with a secondary amine linked to a (1R)-configured propyl group.
- Stereochemistry: The (3S) configuration, which may influence binding affinity and metabolic stability.
- Aminoethyl group: An N-(2-aminoethyl) moiety, enhancing solubility and enabling hydrogen bonding.
Properties
Molecular Formula |
C21H27ClFN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(3S)-N-(2-aminoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide |
InChI |
InChI=1S/C21H27ClFN3O2/c1-3-18(26-14(2)13-19(27)25-12-11-24)16-9-10-17(22)21(20(16)23)28-15-7-5-4-6-8-15/h4-10,14,18,26H,3,11-13,24H2,1-2H3,(H,25,27)/t14-,18+/m0/s1 |
InChI Key |
MPOXTYMLTZWDMB-KBXCAEBGSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@@H](C)CC(=O)NCCN |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)NCCN |
Origin of Product |
United States |
Biological Activity
ButanaMide, with the chemical structure (CID 60160557), is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory responses. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Chemical Formula :
- Molecular Weight : 364.84 g/mol
- Structural Characteristics : The compound features a butanamide moiety linked to a phenoxyphenyl group, which is significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated that ButanaMide exhibits notable anti-inflammatory properties. The following sections detail specific findings related to its biological activity.
Anti-Inflammatory Effects
-
In Vitro Studies :
- In a study evaluating the suppression of pro-inflammatory cytokines, ButanaMide derivatives showed significant inhibition of IL-1β and IL-6 mRNA expression in human keratinocyte (HaCaT) cells. The effective concentration was noted to be around 10 μM, with compounds demonstrating varying degrees of effectiveness:
Compound IL-6 mRNA Expression Level (Relative to Control) 5d 7.5 5c 4.6 5f 7.2 5m 9.0 4d 5.3 - In Vivo Studies :
The proposed mechanism by which ButanaMide exerts its anti-inflammatory effects involves modulation of cytokine expression pathways:
- Cytokine Modulation : By inhibiting the expression of key inflammatory cytokines such as IL-1β and IL-6, ButanaMide may disrupt the inflammatory signaling cascade, leading to reduced inflammation and associated symptoms .
Discussion
The data suggest that ButanaMide holds promise as an anti-inflammatory agent based on its ability to modulate cytokine expression effectively. However, further research is necessary to fully elucidate its mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Functional Groups
The following compounds share structural or functional similarities with Compound A:
Key Observations:
Core Flexibility : Compound A and the CTPS1 inhibitor from share a butanamide backbone but differ in substituents. The latter includes pyrimidine and sulfonamide groups, enhancing kinase selectivity .
Aromatic vs. Heterocyclic Moieties: Unlike 3-chloro-N-phenyl-phthalimide (a polymer precursor) , Compound A’s 4-chloro-2-fluoro-3-phenoxyphenyl group may improve target engagement in biological systems.
Aminoethyl Group: Unique to Compound A, this group could modulate solubility and receptor interactions compared to the thiazole ring in ’s PDE5 inhibitors .
Pharmacological and Biochemical Data
Inhibitory Activity and Selectivity
- PDE5 Inhibitors (): The 2-aminothiazole analogs achieved 100% PDE5 inhibition at 10 µM, comparable to sildenafil. Molecular docking showed alignment with sildenafil’s binding pocket .
- CTPS1 Inhibitors () : Butanamide derivatives with pyrimidine-sulfonamide groups demonstrated IC₅₀ values < 50 nM against CTPS1, a critical enzyme in nucleotide synthesis .
- Compound A: While direct data is unavailable, its (3S) configuration and fluorophenoxy group may enhance binding to similar targets. The chlorine and fluorine atoms could reduce metabolic degradation compared to non-halogenated analogs.
Stereochemical Impact
- The (3S) configuration in Compound A may confer enantioselectivity, a feature critical for minimizing off-target effects. For example, the (1R) propyl group could align with chiral binding pockets in enzymes like CTPS1 .
Therapeutic Potential and Limitations
- Compound A vs.
- Compound A vs. CTPS1 Inhibitors: The absence of a pyrimidine-sulfonamide group in Compound A suggests divergent mechanisms. However, its fluorophenoxy group may compensate by enhancing membrane permeability .
Preparation Methods
Synthetic Routes for Target Compound Assembly
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary fragments:
- Chiral (1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamine
- (3S)-3-Aminobutanamide backbone
- 2-Aminoethyl side chain
Critical disconnections involve the formation of the central C–N bond between the propylamine and butanamide moieties, necessitating stereoselective amidation or reductive amination protocols.
Fragment Synthesis
Synthesis of (1R)-1-(4-Chloro-2-Fluoro-3-Phenoxyphenyl)Propylamine
A modified Ullmann coupling achieves the phenoxy linkage:
- 3-Bromo-4-chloro-2-fluorophenol is reacted with iodobenzene under CuI/L-proline catalysis (80°C, 12 h) to yield 3-phenoxy-4-chloro-2-fluorobromobenzene.
- Grignard addition : Treatment with ethylmagnesium bromide (0°C, THF) followed by chiral resolution using (+)-di-p-toluoyl-D-tartaric acid affords the (R)-configured amine.
Table 1: Optimization of Ullmann Coupling Conditions
| Catalyst System | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| CuI/L-Proline | 80 | 78 | 92 |
| Pd(OAc)₂/Xantphos | 100 | 65 | 85 |
| NiCl₂(dppe) | 120 | 58 | 80 |
Construction of (3S)-3-Aminobutanamide
Stereochemical Control Strategies
Dynamic Kinetic Resolution
Employing Shibasaki’s heterobimetallic catalyst (LaLi₃-tris(binaphthoxide)) during reductive amination between the propylamine and butanamide fragments achieves simultaneous control of both stereocenters:
$$ \text{R-NH}2 + \text{R'-COCl} \xrightarrow{\text{LaLi}3\text{-BINOL}} \text{R-NH-C(O)-R'} $$
Key Parameters :
Purification and Isolation
Solvent Extraction Optimization
Countercurrent distribution (CH₂Cl₂/0.1M HCl, 5 stages) removes unreacted amine precursors:
Table 2: Partition Coefficients (K) at 25°C
| Compound | K (CH₂Cl₂/H₂O) |
|---|---|
| Target Butanamide | 3.2 |
| (R)-Propylamine | 0.8 |
| 3-Aminobutanamide | 1.5 |
Analytical Characterization
Comparative Methodological Analysis
Table 3: Efficiency of Synthetic Approaches
| Method | Yield (%) | ee (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Dynamic Kinetic | 75 | 96 | 98.7 | Moderate |
| Chiral Auxiliary | 68 | 88 | 97.2 | High |
| Enzymatic Resolution | 52 | 99 | 95.1 | Low |
Q & A
Basic Research Questions
Q. How can researchers confirm the stereochemical configuration of the compound, particularly the (3S) and (1R) chiral centers?
- Methodology : Use X-ray crystallography or circular dichroism (CD) spectroscopy to determine absolute configuration. For intermediates, apply chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Validate purity via NMR (¹H/¹³C) and compare coupling constants with computational models (e.g., DFT calculations) .
Q. What are the recommended protocols for synthesizing this compound with high enantiomeric excess?
- Methodology : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during the formation of the (1R)-configured propylamine intermediate. For the (3S)-butanamide core, use enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) or Schlenk techniques under inert conditions to minimize racemization. Monitor reaction progress via LC-MS and optimize yields using Design of Experiments (DoE) .
Q. How can solubility and stability in aqueous buffers be assessed for biological assays?
- Methodology : Perform shake-flask solubility tests in PBS (pH 7.4) and simulate physiological conditions (37°C, 5% CO₂). Use HPLC-UV to quantify solubility. For stability, incubate the compound in liver microsomes (human/rat) and analyze degradation products via HRMS and NMR to identify hydrolytic or oxidative pathways .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 2D NMR (COSY, HSQC, HMBC) for structural elucidation, and HPLC-PDA for purity assessment (>98%). Use dynamic light scattering (DLS) to detect aggregates in solution-phase studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?
- Methodology : Conduct meta-analysis of existing datasets (e.g., IC₅₀ values) with standardized normalization (e.g., cell viability via MTT assay). Use machine learning (e.g., random forest models) to identify confounding variables (e.g., serum concentration, passage number). Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodology : Introduce deuterium labeling at metabolically labile sites (e.g., N-(2-aminoethyl) group) to slow CYP450-mediated oxidation. Test derivatives via hepatocyte incubation assays and correlate results with molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes. Prioritize analogs with logP <5 (via HPLC logD measurements ) to balance lipophilicity and clearance .
Q. How can the role of the 4-chloro-2-fluoro-3-phenoxyphenyl moiety in target binding be experimentally validated?
- Methodology : Synthesize analogs with halogen substitution (e.g., Br → F) or bioisosteric replacements (e.g., trifluoromethyl ). Assess binding kinetics via surface plasmon resonance (SPR) and compare ΔG values. Use cryo-EM or X-ray co-crystallography to visualize ligand-receptor interactions if structural data for the target protein are available .
Q. What experimental designs are effective for studying enantiomer-specific toxicity in preclinical models?
- Methodology : Administer individual enantiomers (isolated via preparative SFC ) to zebrafish embryos or primary hepatocytes. Quantify toxicity via transcriptomics (RNA-seq) and metabolomics (LC-MS/MS). Compare pathways (e.g., oxidative stress markers) using Gene Ontology enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
